molecular formula C21H16O3 B10839764 1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol

1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol

Cat. No.: B10839764
M. Wt: 316.3 g/mol
InChI Key: PTZCIKOPLAEWTE-UHFFFAOYSA-N
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Description

1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol is a synthetic indene-derivative research compound designed for investigating the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, cell proliferation, and differentiation. Dysregulation of the AhR pathway is implicated in various disease states, including cancer and autoimmune disorders. As a potential AhR inhibitor, this compound may function by antagonizing the receptor's activity, thereby modulating the expression of downstream genes involved in these pathological processes . Its molecular structure, featuring multiple phenolic rings, is characteristic of compounds that interact with nuclear receptors, suggesting a specific research application in selectively blocking aberrant AhR signaling. The primary research value of this compound lies in its use as a pharmacological tool for in vitro and in vivo studies aimed at understanding AhR biology. Researchers can utilize this compound to explore its effects on tumor growth and survival, particularly in AhR-dependent cancer models such as leukemia . By inhibiting AhR, it may help to elucidate the receptor's role in oncogenesis and validate it as a therapeutic target. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets prior to use.

Properties

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

1,2-bis(4-hydroxyphenyl)-3H-inden-5-ol

InChI

InChI=1S/C21H16O3/c22-16-5-1-13(2-6-16)20-12-15-11-18(24)9-10-19(15)21(20)14-3-7-17(23)8-4-14/h1-11,22-24H,12H2

InChI Key

PTZCIKOPLAEWTE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Linked Bisphenol Analogs

Compounds such as 1,2-Bis-(4-hydroxy-phenyl)-propane (Bisphenol A, BPA) and its homologs (butane, pentane, hexane-linked derivatives) share the bis(4-hydroxyphenyl) motif but lack the fused inden ring. Key differences include:

Compound Linker Molecular Weight Melting Point (°C) Yield (%) Key Properties/Applications
1,2-Bis-(4-hydroxy-phenyl)-propane (BPA) Propane 228.29 158–159 82% Estrogenic activity, polymer precursor
1,2-Bis-(4-hydroxy-phenyl)-hexane Hexane 270.36 N/A 88% Improved solubility in hydrophobic systems
Target compound Inden ring 316.35* N/A N/A ERβ selectivity, rigid core

Notes:

  • The inden core increases molecular weight and rigidity compared to flexible alkyl linkers.

Indenone and Indenol Derivatives

Compounds with inden cores but differing substituents highlight the impact of functional groups:

Compound Substituents Molecular Weight Melting Point (°C) Key Properties
3-(4-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol Methyl groups, dihydroinden 310.40 N/A Reduced planarity vs. target compound
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Pyridyl, ketone 223.23 N/A Enhanced π-π stacking potential
Target compound Hydroxyphenyl, hydroxyl 316.35 N/A ERβ binding, phenolic acidity

Structural Insights :

  • Methyl or pyridyl substituents alter electronic properties and steric hindrance, affecting receptor binding.
  • The target compound’s hydroxyl groups enhance hydrogen bonding, critical for ERβ interactions .

Halogenated and Amino-Substituted Derivatives

Modifications with halogens or amino groups ():

Compound Substituents Molecular Weight Melting Point (°C) Key Properties
Z-Chloro-acetic acid derivative Chloroethyl ester 408.87 131–133 Increased lipophilicity
Z-Bromo-acetic acid derivative Bromoethyl ester 453.33 133–135 Higher molecular weight, reactivity
Target compound Unsubstituted hydroxyls 316.35 N/A Lower toxicity vs. halogenated analogs

Functional Impact :

  • Halogenation increases molecular weight and may enhance membrane permeability but raises toxicity concerns .

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol, and how can purity be optimized?

Methodological Answer: A common approach involves demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂), as demonstrated for structurally analogous compounds . For example, 1,2-Bis-(4-methoxy-phenyl) derivatives can be treated with BBr₃ under inert conditions (e.g., nitrogen atmosphere) at 0°C to room temperature for 6–12 hours. After quenching with methanol, the crude product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring by thin-layer chromatography (TLC) and validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the absence of residual methoxy groups or side products .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign phenolic -OH signals (δ ~8–9 ppm in DMSO-d₆) and aromatic protons (δ ~6.5–7.5 ppm). The inden ring’s protons and carbons can be identified via coupling patterns and DEPT/HSQC experiments .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks).
  • FT-IR : Validate hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

Q. What are the key stability considerations for storing this compound, and which conditions should be avoided?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid exposure to strong oxidizers (e.g., peroxides, chlorates) and bases, which may induce degradation or polymerization. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) can assess degradation kinetics, monitored via HPLC .

Q. What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is recommended?

Methodological Answer: Phenolic compounds may cause skin/eye irritation and respiratory sensitization. Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood with local exhaust ventilation. Emergency showers and eyewash stations must be accessible. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the inden ring influence the compound’s reactivity compared to bisphenol analogs?

Methodological Answer: The inden ring introduces planar rigidity and conjugated π-electrons, altering electronic distribution compared to flexible bisphenol A (BPA) derivatives. Density functional theory (DFT) calculations (e.g., using Gaussian 16 with B3LYP/6-31G*) can map electrostatic potential surfaces and HOMO/LUMO gaps. Experimentally, compare oxidation potentials via cyclic voltammetry: the inden system may show lower oxidation thresholds due to extended conjugation, impacting antioxidant or catalytic activity .

Q. What strategies can resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism or conformational exchange (e.g., keto-enol equilibria) by variable-temperature studies.
  • X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining the solid-state structure.
  • Computational Validation : Use software like ACD/Labs or MestReNova to simulate NMR spectra from optimized DFT geometries, adjusting for solvent effects (e.g., PCM model for DMSO) .

Q. How can reaction mechanisms for the demethylation step using BBr₃ be validated, and what analytical methods confirm complete conversion?

Methodological Answer:

  • In-situ Monitoring : Use ¹H NMR aliquots to track methoxy group depletion (δ ~3.8 ppm for -OCH₃).
  • Quenching Studies : Add deuterated methanol to trap intermediates (e.g., BBr₃·OCH₃ adducts) for analysis.
  • Kinetic Profiling : Vary reaction time/temperature and quantify residual methoxy content via gas chromatography (GC-MS) .

Q. In comparative studies, how does the biological activity of this compound differ from structurally similar bisphenol derivatives, and what molecular features account for these differences?

Methodological Answer: The inden core may enhance binding affinity to estrogen receptors (ERα/ERβ) compared to BPA, as shown in radioligand displacement assays. Molecular docking (e.g., AutoDock Vina) can predict interactions with ER’s ligand-binding domain. Hydroxyl group positioning (para vs. meta) and planarity influence hydrogen bonding with residues like Glu353/Arg394. In vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) quantify differential effects on proliferation .

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